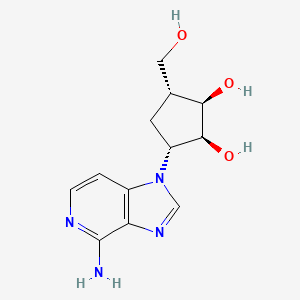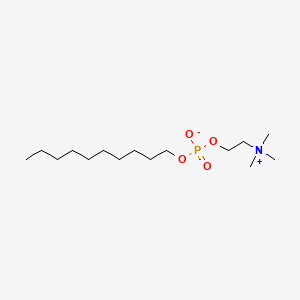
Decyl 2-Trimethylazaniumylethyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Decyl 2-Trimethylazaniumylethyl Phosphate is a chemical compound with significant interest in scientific research, especially in the field of polymer science and material engineering. This compound exhibits unique behaviors and properties, making it an important subject of study for various applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of Decyl 2-Trimethylazaniumylethyl Phosphate involves complex chemical procedures. For instance, Furukawa et al. (1986) prepared a similar compound, 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate, characterized by its ability to polymerize and exhibit liquid crystalline behavior from room temperature up to ca. 280°C (Furukawa, Nakaya, & Imoto, 1986). These processes underline the compound's ability for modification and application in diverse fields, particularly in creating polymers with specific desired properties.
Scientific Research Applications
“Decyl 2-Trimethylazaniumylethyl Phosphate”, also known as Fos-Choline™ 10 or N-Decylphosphocholine , is a novel class of detergents . It is well suited for the solubilization, stabilization, and purification of membrane proteins . This compound is often used in the field of biochemistry and molecular biology , particularly in research involving membrane proteins .
The method of application typically involves using this compound as a detergent to solubilize and stabilize membrane proteins during the purification process . The specific procedures and technical parameters would depend on the particular membrane protein being studied.
As for the results or outcomes, the use of “Decyl 2-Trimethylazaniumylethyl Phosphate” can lead to more effective solubilization and stabilization of membrane proteins, which is crucial for subsequent biochemical and structural analyses .
-
Protein Crystallization
- Application: Fos-Choline™ 10 is often used in the crystallization of proteins . It helps in the formation of high-quality protein crystals, which are essential for determining the three-dimensional structures of proteins using techniques like X-ray crystallography .
- Method: The compound is added to the protein solution during the crystallization process. The exact concentration and conditions would depend on the specific protein being crystallized .
- Results: The use of Fos-Choline™ 10 can lead to the formation of high-quality protein crystals, enabling the determination of detailed protein structures .
-
Membrane Protein Studies
- Application: Fos-Choline™ 10 is used in the study of membrane proteins . For example, it was used in the study of the peroxisomal matrix-protein-import receptor, Pex14p .
- Method: The compound is used as a detergent to solubilize and stabilize the membrane protein during the purification process .
- Results: The use of Fos-Choline™ 10 allows for the successful purification and structural determination of membrane proteins .
properties
IUPAC Name |
decyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDGSCGBGBGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220782 |
Source


|
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 2-Trimethylazaniumylethyl Phosphate | |
CAS RN |
70504-28-8 |
Source


|
| Record name | N-Decylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


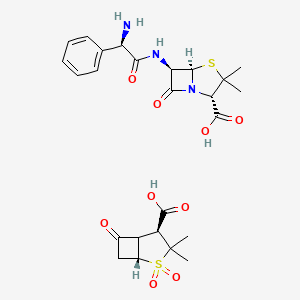





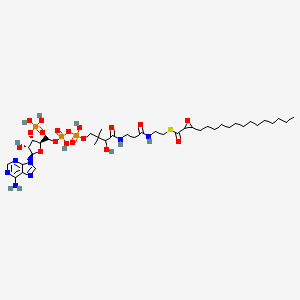
![(2S,5R)-6-(methoxymethylidene)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1218533.png)
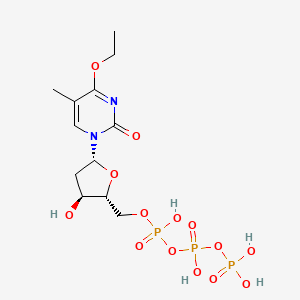
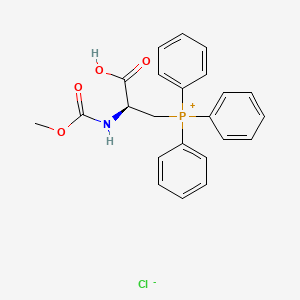
![2-[4-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoyl]benzoic acid](/img/structure/B1218537.png)

